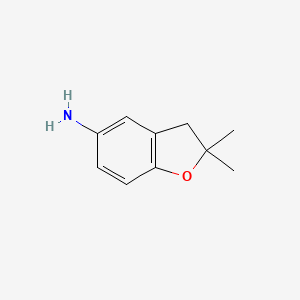

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine

Description

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine is a bicyclic organic compound featuring a dihydrobenzofuran core with two methyl groups at the C2 position and a primary amine substituent at C3. This structural motif confers unique physicochemical properties, including enhanced lipophilicity and steric bulk, which influence its pharmacokinetic and pharmacodynamic profiles. Its synthesis typically involves sulfonylation of primary amines or condensation reactions, as evidenced by its use in the preparation of bioactive derivatives .

Properties

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-10(2)6-7-5-8(11)3-4-9(7)12-10/h3-5H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDIQKVNWBXIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344335 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31010-94-3 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane with aniline in the presence of a catalyst to form the desired benzofuran derivative. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or aminated derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine (Note the query asks about "5-amine" but the search results primarily discuss "7-amine"):

Scientific Research Applications

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine has diverse applications in scientific research.

Chemistry It serves as a building block in organic synthesis, facilitating the preparation of more complex molecules.

Biology It is investigated for potential biological activity, including antimicrobial and anticancer properties. Certain benzofuran derivatives have been used to treat skin diseases like cancer and psoriasis . Benzofuran derivatives have demonstrated antimicrobial activity, with the benzofuran nucleus, when substituted at various positions, producing potent effects. Substitution at the 2- and 3- positions can enhance antimicrobial activity .

Medicine It is explored as a precursor for synthesizing pharmaceutical compounds with potential therapeutic effects. 2,3-dihydro-1-benzofuran derivatives are being explored as treatments for neuropathic pain .

Industry It is utilized in developing materials with specific properties, such as polymers and dyes. Benzofurans are also used in silver photography .

Synthesis of Benzofuran

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzofuran ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-Butyl-1-benzofuran-5-amine Hydrochloride

- Structure : A butyl group at C2 instead of dimethyl groups.

- However, steric hindrance from the butyl group may reduce binding efficiency in receptor-targeted applications.

6-Methyl-2,3-dihydro-1-benzofuran-5-amine

- Structure : Methyl group at C6 instead of C2.

- Molecular formula: C₉H₁₁NO .

(±)-N-(4-Bromo-2,5-dimethoxyphenethyl)-2,3-dihydrobenzofuran-3-amine Hydrochloride

- Structure : Bromine and methoxy substituents on the pendant aromatic ring.

- Properties : The bromine atom enhances electrophilic reactivity, while methoxy groups improve solubility.

- Applications : Demonstrated 52% yield in synthesis; explored for receptor modulation in neurological disorders .

Halogenated and Fluoro-Substituted Derivatives

(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

- Structure : Bromine at C5 and fluorine at C4.

- Properties: Halogen atoms increase molecular weight (C₈H₇BrFNO) and influence dipole moments. The stereochemistry (R-configuration) may enhance chiral recognition in biological systems .

- Applications : Investigated for targeted therapies requiring stereoselective interactions.

2,2-Difluoro-1,3-benzodioxol-5-amine

- Structure : Difluoro-substituted benzodioxole ring instead of dihydrobenzofuran.

- Properties : The electron-withdrawing fluorine atoms reduce electron density on the aromatic ring, affecting hydrogen-bonding capacity.

- Applications : Used in agrochemical and pharmaceutical intermediates .

Anti-Inflammatory and Receptor-Targeted Analogues

α-(7-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-α-methyl-5-acetic Acid

1-{2-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]ethyl}piperidin-4-amine Hydrochloride

- Structure : Piperidine-ethyloxy linker at C7 of the dihydrobenzofuran core.

- Properties : The basic piperidine moiety enhances blood-brain barrier penetration.

- Applications : Dual α2A/5-HT7 receptor antagonist with demonstrated antidepressant-like effects in preclinical models .

Structural and Functional Analysis Table

Key Research Findings

Anti-Inflammatory Potency : The introduction of methyl groups alpha to functional groups (e.g., acetic acid) significantly enhances anti-inflammatory activity, as seen in compound 13a ().

Receptor Selectivity : Substituent position impacts receptor binding. For example, the C7-oxy-ethyl-piperidine moiety in the target compound enables dual receptor antagonism, whereas C2-butyl analogs lack this specificity .

Synthetic Feasibility : Halogenated derivatives (e.g., bromine, fluorine) are synthetically accessible but require careful optimization to balance reactivity and stability .

Biological Activity

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine is an organic compound characterized by a benzofuran ring system with a dimethyl substitution and an amine group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHNO. The compound features a benzofuran structure that contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Amine Group : The presence of the amine group allows for hydrogen bonding and ionic interactions with biological macromolecules, influencing their function.

- Benzofuran Ring : This structural component can modulate enzyme activity and receptor interactions, leading to various biological effects such as inhibition of microbial growth and induction of apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown:

- Minimum Inhibitory Concentration (MIC) : The compound has demonstrated effective antibacterial activity against various strains. For instance, it showed an MIC value of 7.80 µg/mL against certain pathogens .

- Fungicidal Activity : It also exhibited antifungal properties against Candida albicans, with varying levels of effectiveness depending on the specific derivative tested .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

Case Studies

- Cell Line Testing : In studies involving A549 lung cancer cells, the compound displayed significant cytotoxicity with IC values indicating effective growth inhibition (e.g., IC = 26 µM) .

- Mechanistic Insights : The compound's mechanism in cancer cells involves the induction of apoptosis and modulation of cell cycle progression. By targeting specific pathways, it influences tumor cell viability and proliferation .

Comparative Analysis

A comparative analysis of related compounds highlights the unique properties of this compound:

| Compound | Structure | IC (µM) | Activity Type |

|---|---|---|---|

| This compound | Structure | 26 | Anticancer |

| Related Compound A | Structure | 42 | Anticancer |

| Related Compound B | Structure | 15 | Antimicrobial |

Research Applications

The compound's applications extend beyond basic research into practical uses in medicine and industry:

- Pharmaceutical Development : Ongoing studies are investigating its potential as a lead compound for developing new therapeutic agents targeting cancer and infectious diseases.

- Chemical Synthesis : It serves as a versatile building block in organic synthesis for creating more complex molecules used in various industrial applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves reacting dihydrobenzofuran precursors with amines under nucleophilic substitution or reductive amination conditions. For example, derivatives of dihydrobenzofuran-7-ol have been synthesized using ethylcarbamoyl chloride in ethanol at 283 K, achieving yields of ~85% . Optimization may include adjusting reaction time, temperature, and catalysts (e.g., palladium for cross-coupling). Purity can be enhanced via recrystallization or chromatography.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral features should researchers look for?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Look for signals corresponding to the dimethyl groups (δ ~1.3–1.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm).

- ¹³C NMR : Peaks for the quaternary carbons in the dihydrofuran ring (~75–85 ppm) and aromatic carbons (~110–150 ppm).

Mass spectrometry (MS) can confirm molecular weight via [M+H]⁺ ions, while IR spectroscopy identifies NH stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers employ X-ray crystallography to resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps include:

- Growing high-quality crystals via slow evaporation (e.g., ethanol solutions).

- Analyzing dihedral angles between the benzofuran core and substituents (e.g., carbamate groups at ~78–80°) to confirm stereochemistry.

- Addressing challenges like twinning or disorder by refining hydrogen bonding networks (e.g., N–H⋯O interactions) .

Q. What strategies are recommended for analyzing the structure-activity relationship (SAR) of this compound when designing derivatives with enhanced biological activity?

- Methodological Answer :

- Functional Group Modulation : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at the 5-position to alter electronic properties.

- Bioisosteric Replacement : Replace the amine group with a bioisostere (e.g., amide, urea) to improve pharmacokinetics.

- Biological Assays : Test fungicidal activity using spore germination inhibition assays (e.g., against Botrytis cinerea) and correlate substituent effects with IC₅₀ values .

Q. When encountering contradictions between computational modeling and experimental data (e.g., NMR chemical shifts), what steps should be taken to reconcile these discrepancies?

- Methodological Answer :

- Validate Computational Parameters : Ensure density functional theory (DFT) calculations use appropriate functionals (e.g., B3LYP) and solvent models.

- Check Conformational Flexibility : Account for rotational barriers in the dihydrofuran ring or amine group that may affect NMR shifts.

- Cross-Validate with Crystallography : Compare predicted bond lengths/angles with X-ray data to identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.